4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Catalog No.
S594521
CAS No.
95407-69-5
M.F
C10H20NO2-
M. Wt
186.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

CAS Number

95407-69-5

Product Name

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

IUPAC Name

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Molecular Formula

C10H20NO2-

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1

InChI Key

BGXWUNHAMWRFOR-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1[O-])(C)C)OC)C

Synonyms

4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy, 4-methoxy-TEMPO

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)OC)C

Antioxidant Properties:

-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as Metexyl, has been investigated for its potential as an antioxidant. Studies have shown that Metexyl can scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases.

  • A study published in the journal "Free Radical Biology and Medicine" found that Metexyl effectively scavenged superoxide radicals generated by the xanthine/xanthine oxidase system [Pubmed: ].

Antitumor Properties:

In addition to its antioxidant properties, Metexyl has also been explored for its potential as an antitumor agent. Studies suggest that Metexyl may induce apoptosis, a form of programmed cell death, in cancer cells.

  • The same study mentioned above also investigated Metexyl's antitumor properties in vivo using a rat model of Yoshida sarcoma. The results showed that Metexyl treatment inhibited tumor growth [Pubmed: ].

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, commonly referred to as 4-Methoxy-TEMPO, is a stable nitroxide radical characterized by its unique structure and properties. It features a piperidine ring with four methyl groups and a methoxy substituent at the 4-position, contributing to its stability and reactivity. This compound is recognized for its antioxidant properties and potential applications in various fields, including organic synthesis and biological research.

As mentioned earlier, 4-Methoxy-TEMPO functions as a catalyst in oxidation reactions. The mechanism typically involves a one-electron transfer process. The unpaired electron of the nitroxide group accepts an electron from the substrate, converting the substrate to a radical cation. Subsequently, 4-Methoxy-TEMPO abstracts a hydrogen atom from another molecule, regenerating itself and forming the oxidized product from the substrate radical cation [].

4-Methoxy-TEMPO is generally considered a safe compound. However, it is recommended to handle it with care following standard laboratory safety protocols. It may cause mild irritation upon contact with skin or eyes [].

  • Oxidation Reactions: This compound can oxidize alcohols to carbonyl compounds, making it useful in organic synthesis as a catalyst .
  • Radical Formation: It forms nitroxide radicals through reactions with peroxy radicals or other reactive oxygen species .
  • Antioxidant Activity: The compound exhibits significant antioxidant activity by scavenging free radicals, particularly superoxide and hydroxyl radicals .

Research indicates that 4-Methoxy-TEMPO possesses notable biological activities:

  • Antitumor Properties: Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
  • Antioxidant Effects: It acts as an effective scavenger of reactive oxygen species, which may protect cells from oxidative stress and related damage .
  • Neuroprotective Effects: Its radical-scavenging properties may also confer neuroprotective benefits, although further studies are needed to explore this aspect fully.

The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be achieved through various methods:

  • Oxidation of 4-Methoxy-2,2,6,6-tetramethylpiperidine: This method involves the oxidation of the corresponding piperidine using hydrogen peroxide or other oxidizing agents in the presence of metal catalysts .
  • Methylation Reactions: The compound can also be synthesized via methylation processes involving formaldehyde and formic acid under specific conditions .
  • Knoevenagel Condensation: This reaction can be employed to introduce various substituents into the piperidine ring structure .

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is utilized in several applications:

  • Organic Synthesis: It serves as a reagent for oxidation reactions and as a radical initiator in polymerization processes.
  • Pharmaceutical Research: Its properties make it a candidate for developing new drugs targeting oxidative stress-related diseases.
  • Material Science: The compound is explored for its potential use in creating stable polymers with antioxidant properties.

Interaction studies have focused on understanding how 4-Methoxy-TEMPO interacts with various biological systems:

  • Cell Culture Studies: Investigations have shown that it can modulate cell signaling pathways involved in apoptosis and oxidative stress responses .
  • In Vivo Studies: Animal models have been used to assess its efficacy in reducing tumor growth and enhancing survival rates through its antioxidant mechanisms .

Several compounds share structural similarities with 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
2,2,6,6-Tetramethylpiperidine-N-oxylLacks the methoxy group at the 4-positionOften used as a standard for comparing nitroxides
4-Acetamido-2,2,6,6-tetramethylpiperidine-N-oxylAcetamido group instead of methoxyDifferent solubility and reactivity profiles
4-Hydroxy-TEMPOHydroxy group at the 4-positionEnhanced solubility in aqueous solutions

Uniqueness of 4-Methoxy-TEMPO

The presence of the methoxy group significantly influences the compound's stability and reactivity compared to similar nitroxides. This modification enhances its solubility and antioxidant capacity while providing unique pathways for biological activity that are not observed in other derivatives.

XLogP3

1.3

Wikipedia

4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate

Dates

Modify: 2024-04-15

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